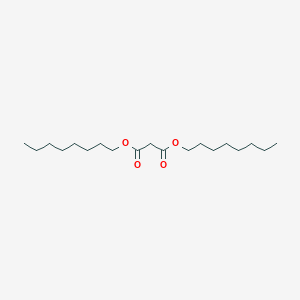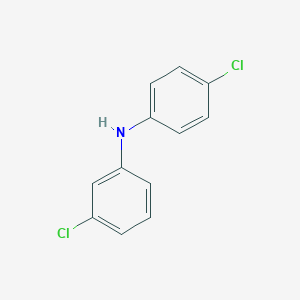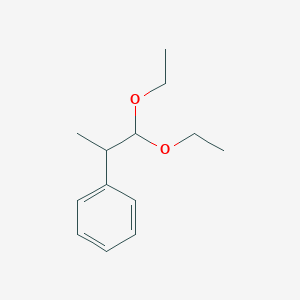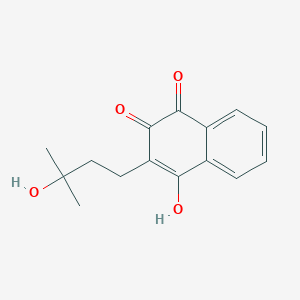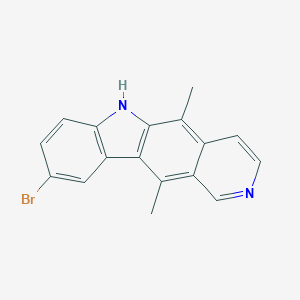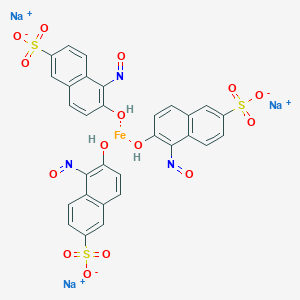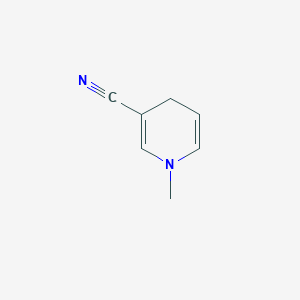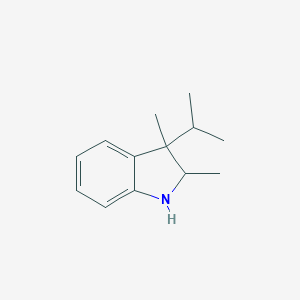
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole is a chemical compound that belongs to the class of indole derivatives. It is commonly known as DPI or dihydro-β-erythroidine (DHβE). This compound has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Mechanism Of Action
The mechanism of action of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the competitive inhibition of the α4β2 subtype of nAChRs. This results in the blockade of the receptor and the prevention of the binding of acetylcholine, the endogenous ligand of nAChRs. This leads to a decrease in the activity of the receptor and the downstream signaling pathways, resulting in various physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole are mainly related to its blockade of the α4β2 subtype of nAChRs. This results in a decrease in the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes such as mood regulation, reward processing, and attention.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole in lab experiments include its potency and selectivity for the α4β2 subtype of nAChRs, which allows for specific targeting of this receptor subtype. However, the limitations of using DPI include its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole. One potential area of research is the development of more potent and selective nAChR antagonists based on the structure of DPI. Another area of research is the investigation of the role of α4β2 nAChRs in various physiological and pathological processes, such as addiction, depression, and Alzheimer's disease. Additionally, the potential therapeutic applications of DPI and other nAChR antagonists in these conditions warrant further investigation.
Synthesis Methods
The synthesis of 2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole involves the reaction between 2,3-dimethylindole and 2-bromo-2-methylpropane in the presence of a base. The reaction proceeds via a substitution mechanism, resulting in the formation of DPI as a white crystalline solid.
Scientific Research Applications
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole has been extensively studied for its potential applications in the field of pharmacology. It is a potent antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as muscle contraction, neurotransmitter release, and cognitive function. DPI has been shown to selectively block the α4β2 subtype of nAChRs, which are found in the brain.
properties
CAS RN |
18781-62-9 |
|---|---|
Product Name |
2,3-Dimethyl-3-propan-2-yl-1,2-dihydroindole |
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2,3-dimethyl-3-propan-2-yl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-9(2)13(4)10(3)14-12-8-6-5-7-11(12)13/h5-10,14H,1-4H3 |
InChI Key |
QGBKERMPJRWFBZ-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1)(C)C(C)C |
synonyms |
2,3-Dimethyl-3-isopropylindoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




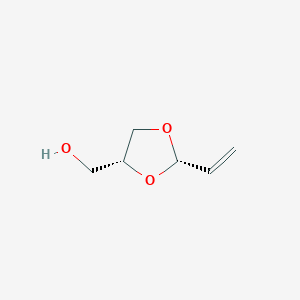
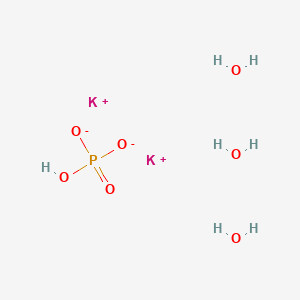
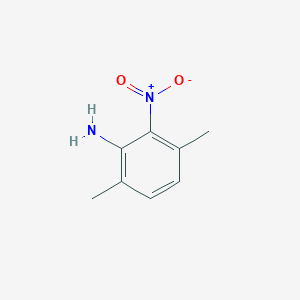
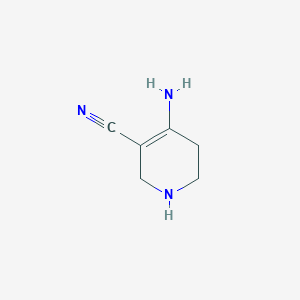
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
